2-[1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]-1,3-oxazole-4-carboxamide
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Overview
Description
OSM-S-246 is a compound that belongs to the aminothienopyrimidine series. It has been studied extensively for its potential applications in treating malaria, particularly due to its activity against the Plasmodium falciparum parasite. This compound is part of the Open Source Malaria project, which aims to develop new antimalarial drugs through open-source collaboration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of OSM-S-246 involves the construction of the thienopyrimidine scaffold. . This method is synthetically tractable and maintains workable yields of around 50%.
Industrial Production Methods
While specific industrial production methods for OSM-S-246 are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
OSM-S-246 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: It serves as a model compound for studying the synthesis and reactivity of aminothienopyrimidines.
Industry: The compound’s synthetic accessibility and drug-like physical parameters make it an attractive target for pharmaceutical companies involved in antimalarial drug development.
Mechanism of Action
OSM-S-246 exerts its effects by inhibiting the Plasmodium falciparum cytoplasmic asparaginyl-tRNA synthetase (PfAsnRS). This inhibition occurs via enzyme-mediated production of an Asn-OSM-S-246 adduct, which blocks the enzyme’s activity and disrupts protein translation in the parasite . This mechanism is specific to the parasite, as human asparaginyl-tRNA synthetase is much less susceptible to this reaction hijacking mechanism .
Comparison with Similar Compounds
Similar Compounds
OSM-S-106: Another aminothienopyrimidine compound with similar activity against Plasmodium falciparum.
TCMDC-135294: A structurally related compound identified from a GSK library.
Uniqueness
OSM-S-246 is unique due to its specific inhibition of PfAsnRS, which is not observed with other similar compounds. This specificity reduces the likelihood of cross-reactivity with human enzymes, making it a safer and more effective antimalarial agent .
Properties
Molecular Formula |
C16H14FN3O2 |
---|---|
Molecular Weight |
299.30 g/mol |
IUPAC Name |
2-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-1,3-oxazole-4-carboxamide |
InChI |
InChI=1S/C16H14FN3O2/c1-9-7-13(16-19-14(8-22-16)15(18)21)10(2)20(9)12-5-3-11(17)4-6-12/h3-8H,1-2H3,(H2,18,21) |
InChI Key |
WNDROPYDFOUQKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C3=NC(=CO3)C(=O)N |
Origin of Product |
United States |
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